molecular formula C11H10N2O4 B2578714 N'-({[2,3'-bifuran]-5-yl}methyl)ethanediamide CAS No. 2097864-20-3

N'-({[2,3'-bifuran]-5-yl}methyl)ethanediamide

Cat. No.: B2578714
CAS No.: 2097864-20-3
M. Wt: 234.211
InChI Key: CCRUWSJWHFAREA-UHFFFAOYSA-N
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Description

N’-({[2,3’-bifuran]-5-yl}methyl)ethanediamide is a compound that features a bifuran moiety linked to an ethanediamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-({[2,3’-bifuran]-5-yl}methyl)ethanediamide typically involves the reaction of furfurylamine with 2,5-furandicarboxylic acid under microwave-assisted conditions. The reaction is facilitated by coupling reagents such as DMT/NMM/TsO− or EDC . The optimized conditions include specific reaction times, solvents, and substrate amounts to achieve high yields.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-({[2,3’-bifuran]-5-yl}methyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The bifuran moiety allows for substitution reactions, particularly at the furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction can produce bifuran-based amines.

Scientific Research Applications

N’-({[2,3’-bifuran]-5-yl}methyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism by which N’-({[2,3’-bifuran]-5-yl}methyl)ethanediamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bifuran moiety can engage in π-π interactions, while the ethanediamide structure can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-({[2,3’-bifuran]-5-yl}methyl)ethanediamide is unique due to its specific bifuran linkage and ethanediamide structure, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of hydrophobic and hydrophilic regions, making it versatile for various applications.

Properties

IUPAC Name

N'-[[5-(furan-3-yl)furan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c12-10(14)11(15)13-5-8-1-2-9(17-8)7-3-4-16-6-7/h1-4,6H,5H2,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRUWSJWHFAREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CC=C(O2)CNC(=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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